molecular formula C17H21FN4O3 B2732896 4-(2-fluorophenyl)-3-((1-(2-methoxyacetyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034474-64-9

4-(2-fluorophenyl)-3-((1-(2-methoxyacetyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B2732896
CAS RN: 2034474-64-9
M. Wt: 348.378
InChI Key: ZBMLDACFBYEQAU-UHFFFAOYSA-N
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Description

4-(2-fluorophenyl)-3-((1-(2-methoxyacetyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C17H21FN4O3 and its molecular weight is 348.378. The purity is usually 95%.
The exact mass of the compound 4-(2-fluorophenyl)-3-((1-(2-methoxyacetyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(2-fluorophenyl)-3-((1-(2-methoxyacetyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-fluorophenyl)-3-((1-(2-methoxyacetyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis and structural characterization of 1,2,4-triazole derivatives provide a foundation for exploring their scientific applications. Studies on the synthesis of triazole derivatives, such as those by Bektaş et al. (2007) and Shukla et al. (2017), have demonstrated methods to create compounds with potential antimicrobial activities and have allowed for the detailed study of their molecular structures through crystallography and theoretical analyses. These syntheses utilize reactions of ester ethoxycarbonylhydrazones with primary amines or specific structural modifications to obtain new compounds with varied biological activities (Bektaş et al., 2007); (Shukla et al., 2017).

Biological and Pharmacological Activities

The biological and pharmacological activities of 1,2,4-triazole derivatives have been a significant focus of research, indicating their potential in therapeutic applications. Studies like those conducted by Karayel (2021) on benzimidazole derivatives bearing 1,2,4-triazole have highlighted their anti-cancer properties through molecular docking studies, showcasing how these compounds could inhibit cancer cell growth by targeting specific proteins (Karayel, 2021). Furthermore, the work by Luo et al. (2008) on triazolinone derivatives as novel Protox inhibitors has underlined the herbicidal activities of these compounds, providing insights into their use in agricultural applications (Luo et al., 2008).

Material Science Applications

In material science, the copolymerization of triazole derivatives with styrene, as described by Kharas et al. (2016, 2017), has opened new avenues for the development of novel materials with specific properties. These studies demonstrate how the introduction of triazole units into polymers can affect their thermal stability, decomposition characteristics, and potentially their mechanical properties, indicating the versatility of triazole derivatives in material design and engineering (Kharas et al., 2016); (Kharas et al., 2017).

properties

IUPAC Name

4-(2-fluorophenyl)-3-[[1-(2-methoxyacetyl)piperidin-4-yl]methyl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4O3/c1-25-11-16(23)21-8-6-12(7-9-21)10-15-19-20-17(24)22(15)14-5-3-2-4-13(14)18/h2-5,12H,6-11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMLDACFBYEQAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCC(CC1)CC2=NNC(=O)N2C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-fluorophenyl)-3-((1-(2-methoxyacetyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one

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